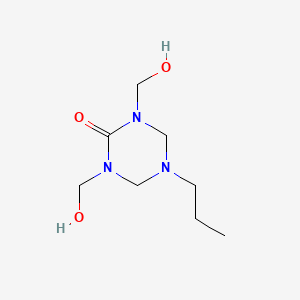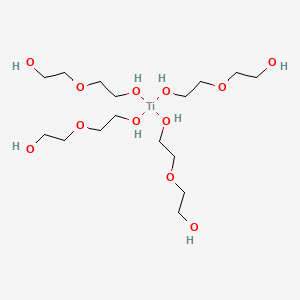
Tetrakis((2,2'-oxybis(ethanolato))(1-))titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis[2,2’-oxybis[ethanolato]]titanium is a titanium-based compound with the molecular formula
C8H20O8Ti
. It is known for its unique chemical properties and is used in various scientific and industrial applications. This compound is characterized by its coordination with four 2,2’-oxybis[ethanolato] ligands, which contribute to its stability and reactivity.准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[2,2’-oxybis[ethanolato]]titanium typically involves the reaction of titanium tetrachloride with 2,2’-oxybis[ethanol]. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+4C4H10O3→Ti(C4H9O3)4+4HCl
Industrial Production Methods
In industrial settings, the production of Tetrakis[2,2’-oxybis[ethanolato]]titanium is scaled up using similar reaction conditions. The process involves the careful handling of titanium tetrachloride and 2,2’-oxybis[ethanol] to ensure high yield and purity of the final product. The reaction is typically conducted in a solvent such as toluene or hexane to facilitate the mixing and reaction of the reagents.
化学反应分析
Types of Reactions
Tetrakis[2,2’-oxybis[ethanolato]]titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The 2,2’-oxybis[ethanolato] ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various alcohols or amines.
Major Products Formed
Oxidation: Titanium dioxide (TiO_2) is a major product.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium complexes with different ligands.
科学研究应用
Tetrakis[2,2’-oxybis[ethanolato]]titanium has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: Investigated for its potential use in biomedical applications, including drug delivery and imaging.
Medicine: Explored for its potential in cancer treatment and other therapeutic applications.
Industry: Utilized in the production of high-performance materials, coatings, and ceramics.
作用机制
The mechanism of action of Tetrakis[2,2’-oxybis[ethanolato]]titanium involves its interaction with various molecular targets. The compound can coordinate with different substrates, facilitating catalytic reactions. The 2,2’-oxybis[ethanolato] ligands play a crucial role in stabilizing the titanium center and enhancing its reactivity. The pathways involved include ligand exchange, oxidation-reduction, and coordination chemistry.
相似化合物的比较
Similar Compounds
Titanium tetraisopropoxide: Another titanium alkoxide with similar reactivity.
Titanium tetrabutoxide: Used in similar applications but with different ligand properties.
Titanium tetraethoxide: Shares similar chemical properties but differs in ligand structure.
Uniqueness
Tetrakis[2,2’-oxybis[ethanolato]]titanium is unique due to its specific ligand structure, which provides enhanced stability and reactivity compared to other titanium alkoxides
属性
CAS 编号 |
70490-53-8 |
|---|---|
分子式 |
C16H40O12Ti |
分子量 |
472.3 g/mol |
IUPAC 名称 |
2-(2-hydroxyethoxy)ethanol;titanium |
InChI |
InChI=1S/4C4H10O3.Ti/c4*5-1-3-7-4-2-6;/h4*5-6H,1-4H2; |
InChI 键 |
PFPKPYOPYBRDFU-UHFFFAOYSA-N |
规范 SMILES |
C(COCCO)O.C(COCCO)O.C(COCCO)O.C(COCCO)O.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


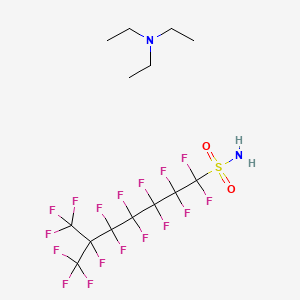

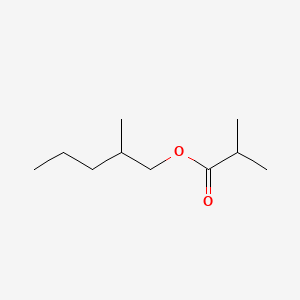

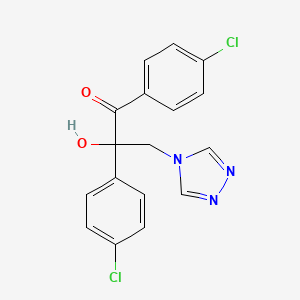

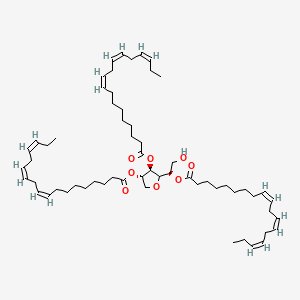
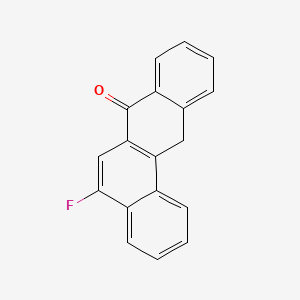

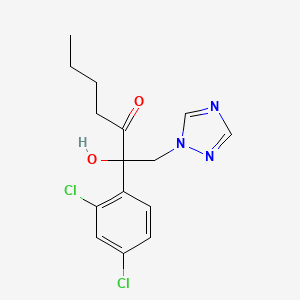


![2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate](/img/structure/B12680495.png)
